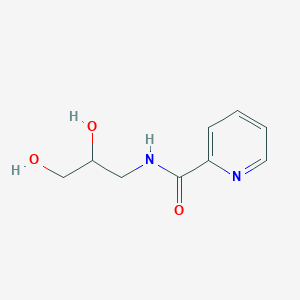
n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide: is a compound that features a pyrrolidine ring and a furan ring connected by a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide typically involves the reaction of pyrrolidine with a suitable furan derivative. One common method is the reaction of pyrrolidine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in drug discovery programs aimed at developing treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring may interact with proteins or enzymes, modulating their activity. The furan ring can also participate in various biochemical pathways, leading to the compound’s overall biological effects.
Comparison with Similar Compounds
- n-(2-(Pyrrolidin-1-yl)ethyl)furan-2-carboxamide
- n-(2-(Pyrrolidin-1-yl)methyl)furan-2-carboxamide
- n-(2-(Pyrrolidin-1-yl)propyl)thiophene-2-carboxamide
Uniqueness: n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups. The combination of the pyrrolidine and furan rings, along with the propyl linker, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(14-6-2-3-7-14)9-13-12(15)11-5-4-8-16-11/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,13,15) |
InChI Key |
PXQOZYWAWDTRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)



![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
